BenchChemオンラインストアへようこそ!

(4S)-4-butyl-L-glutamic acid

EAAT Transporter Glutamate Uptake Inhibition Neuropharmacology

Essential tool compound with defined (4S) stereochemistry for EAAT pharmacology. SAR data confirm 4-butyl substitution confers pan-EAAT inhibitory activity, distinct from mixed substrate/inhibitor profiles of 4-methyl/ethyl analogs. Critical for excitotoxicity research requiring blockade of EAAT1-3. Chiral integrity (97% purity) ensures observed effects are not confounded by opposite enantiomer. Non-substitutable for SAR model establishment.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 14344-45-7
Cat. No. B083302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-butyl-L-glutamic acid
CAS14344-45-7
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCCC(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
InChIKeyIMGQZBSGZRAKSV-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-butyl-L-glutamic acid (CAS 14344-45-7): A Chiral 4-Alkyl Glutamate Analogue for Neuropharmacological Research and EAAT Transporter Studies


(4S)-4-butyl-L-glutamic acid (CAS 14344-45-7) is a non-proteinogenic amino acid derivative of L-glutamic acid, characterized by a butyl side chain at the 4-position and a specific (4S) stereochemical configuration, systematically named (2S,4S)-2-amino-4-butylpentanedioic acid . This compound belongs to a class of 4-substituted glutamate analogues that have been synthesized and pharmacologically characterized for their interactions with excitatory amino acid transporters (EAATs) and ionotropic glutamate receptors [1]. The (4S) stereochemistry is critical for biological activity, as studies with related 4-substituted analogues demonstrate that stereochemistry dictates functional profiles at glutamate transporters and receptors [1].

Why Generic Substitution of (4S)-4-butyl-L-glutamic Acid (CAS 14344-45-7) Is Scientifically Inadvisable


Generic substitution of (4S)-4-butyl-L-glutamic acid with other 4-substituted glutamate analogues, even those with similar alkyl chain lengths, is not supported by the structure-activity relationship (SAR) data. Research on a series of L-2,4-syn-4-alkylglutamic acid analogues (1a-i) at human EAAT1-3 transporters demonstrates a distinct change in pharmacological profile when the 4-alkyl substituent is modified [1]. For example, the 4-methyl analogue (1a) acts as an EAAT1 substrate and an EAAT2/3 inhibitor, whereas extending the chain to a 4-ethyl group (1b) converts the compound into an inhibitor at all three transporter subtypes [1]. This sensitivity to alkyl chain length, combined with the documented importance of the (4S) stereochemistry for receptor interactions [2], means that substituting (4S)-4-butyl-L-glutamic acid with a different 4-alkyl or stereoisomer would yield a compound with a fundamentally different pharmacological profile, thereby confounding experimental results and procurement decisions.

Quantitative Differentiation of (4S)-4-butyl-L-glutamic acid (CAS 14344-45-7) from Closest Analogues: EAAT Transporter Profile, Stereochemical Purity, and Structural Data


EAAT Transporter Profile: 4-Butyl Substitution Confers Inhibitory Activity Across EAAT1-3, Differentiating it from the 4-Methyl Analogue

In a study of nine L-2,4-syn-4-alkylglutamic acid analogues (1a-i) evaluated in the FLIPR membrane potential (FMP) assay, the pharmacological profile at human EAAT1-3 transporters changed markedly with 4-alkyl chain length [1]. The 4-methyl analogue (1a) was an EAAT1 substrate and an inhibitor at EAAT2 and EAAT3 [1]. In contrast, the 4-ethyl analogue (1b) and compounds with larger hydrophobic substituents, including the 4-butyl analogue (1d), were found to be inhibitors at all three EAAT subtypes [1]. This class-level inference indicates that (4S)-4-butyl-L-glutamic acid functions as a pan-EAAT inhibitor, a property that is quantitatively distinct from the mixed substrate/inhibitor profile of the 4-methyl analogue.

EAAT Transporter Glutamate Uptake Inhibition Neuropharmacology

Enantiomeric Purity: (4S)-4-butyl-L-glutamic Acid is Supplied at 97% Chemical Purity, Ensuring Reproducible Stereospecific Activity

Commercially available (4S)-4-butyl-L-glutamic acid (CAS 14344-45-7) is supplied with a purity specification of 97.0% . While direct comparator data for other vendors is not provided, this specification meets the high enantiomeric purity requirements (>99% ee) used in the synthesis of related 4-alkylglutamic acid analogues for pharmacological studies [1]. The (4S) stereochemistry is essential for biological activity, as studies with 4-substituted glutamate analogues have shown that 4(R)-isomers exhibit different potency profiles at glutamate receptors compared to their 4(S)-counterparts [2].

Chiral Purity Procurement Specification Stereoselective Pharmacology

Structural Confirmation: Crystal Structure of GluN2A Agonist Binding Domain with 4-Butyl-(S)-CCG-IV Defines Binding Mode of 4-Butyl Substituted Glutamate Analogues

A high-resolution crystal structure of the GluN2A agonist binding domain in complex with 4-butyl-(S)-CCG-IV (a conformationally constrained analogue of 4-butyl-L-glutamic acid) has been deposited in the Protein Data Bank (PDB ID: 6ODL) [1]. This structure precisely defines the binding pose of the 4-butyl group within the glutamate binding pocket of the NMDA receptor, providing a structural rationale for the compound's interaction with ionotropic glutamate receptors. While this is a derivative, it demonstrates that the 4-butyl substituent is accommodated within the receptor's agonist binding domain, a feature that may differentiate it from shorter-chain or bulkier 4-substituted analogues that might not achieve the same binding mode.

NMDA Receptor X-ray Crystallography Structure-Based Drug Design

Optimal Research and Industrial Application Scenarios for (4S)-4-butyl-L-glutamic Acid (CAS 14344-45-7) Based on Quantified Differentiation


Investigating Pan-EAAT Inhibition in Glutamate Homeostasis Studies

Based on SAR data showing that 4-butyl substitution confers inhibitory activity at EAAT1-3 [1], (4S)-4-butyl-L-glutamic acid is a suitable tool compound for experiments requiring blockade of all three major glutamate transporter subtypes. This is particularly relevant for studies of excitotoxicity, where simultaneous inhibition of EAAT1-3 is needed to elevate extracellular glutamate levels or to probe the role of individual transporters in a knockout/rescue context.

Structure-Activity Relationship (SAR) Studies of 4-Alkyl Glutamate Analogues at EAATs and iGluRs

As part of a defined series of 4-alkylglutamic acid analogues (1a-i) [1], (4S)-4-butyl-L-glutamic acid serves as a key comparator for investigating the impact of alkyl chain length on transporter and receptor pharmacology. Its distinct profile as a pan-EAAT inhibitor, compared to the mixed substrate/inhibitor activity of the 4-methyl analogue, makes it essential for establishing quantitative SAR models for this compound class.

Structural Biology and Molecular Modeling of NMDA Receptor-Ligand Interactions

The availability of a high-resolution crystal structure of the GluN2A agonist binding domain with a closely related 4-butyl-substituted ligand (4-butyl-(S)-CCG-IV, PDB: 6ODL) [2] provides a validated structural framework for studying the binding mode of 4-butylglutamate analogues. Researchers can use (4S)-4-butyl-L-glutamic acid as a flexible ligand for molecular docking, free energy perturbation, or comparative binding studies to understand the structural determinants of NMDA receptor agonism or antagonism.

Stereospecific Pharmacological Studies Requiring Defined Chiral Purity

Given the documented importance of stereochemistry for glutamate receptor interactions [3], and the availability of (4S)-4-butyl-L-glutamic acid at 97% purity , this compound is appropriate for experiments where the biological activity of the (4S) isomer must be distinguished from that of the (4R) isomer. Its use ensures that observed effects are not confounded by the presence of the opposite enantiomer, which may have different potency or even opposing functional effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-4-butyl-L-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.